2-(Triphenylstannyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triphenylstannyl)propanoic acid is an organotin compound that features a propanoic acid moiety attached to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)propanoic acid typically involves the reaction of triphenyltin chloride with a suitable propanoic acid derivative. One common method is the reaction of triphenyltin chloride with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylstannyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the triphenyltin moiety to other organotin species.
Substitution: The triphenyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic acid derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2-(Triphenylstannyl)propanoic acid has several scientific research applications:
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: In materials science, this compound is used in the synthesis of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Triphenylstannyl)propanoic acid involves its interaction with molecular targets through the triphenyltin moiety. The compound can form coordination complexes with metal ions and interact with nucleophilic sites on biological molecules. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 2-(Triphenylstannyl)propanoic acid.
Triphenyltin hydroxide: Another organotin compound with similar chemical properties.
Triphenyltin acetate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of both the propanoic acid and triphenyltin moieties, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
63261-11-0 |
---|---|
Molecular Formula |
C21H20O2Sn |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
2-triphenylstannylpropanoic acid |
InChI |
InChI=1S/3C6H5.C3H5O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H3,(H,4,5); |
InChI Key |
JEXYMMFKLRUKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.